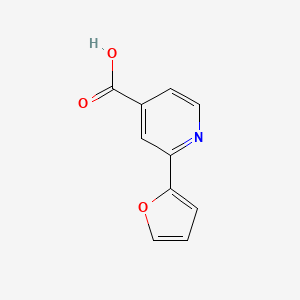
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
概要
説明
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains a thienyl group, a bromine atom, and an oxadiazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the thienyl intermediate: The starting material, 4-bromo-3-methoxythiophene, is synthesized through bromination and methoxylation of thiophene.
Cyclization to form the oxadiazolone ring: The thienyl intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazolone ring. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
化学反応の分析
Types of Reactions
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization reactions: The oxadiazolone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.
科学的研究の応用
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:
Medicinal chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. The exact mechanism of action depends on the specific application and target.
類似化合物との比較
Similar Compounds
5-(4-Chloro-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a chlorine atom instead of a bromine atom.
5-(4-Methyl-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a methyl group instead of a bromine atom.
5-(4-Nitro-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a nitro group instead of a bromine atom.
Uniqueness
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
IUPAC Name |
5-(4-bromo-3-methoxythiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S/c1-12-4-3(8)2-14-5(4)6-9-10-7(11)13-6/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLLVKBWDBACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1Br)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)



![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)


![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)



![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)
